molecular formula C9H10ClNOS B14305814 2-(Propylsulfanyl)pyridine-4-carbonyl chloride CAS No. 113969-86-1

2-(Propylsulfanyl)pyridine-4-carbonyl chloride

Cat. No.: B14305814
CAS No.: 113969-86-1
M. Wt: 215.70 g/mol
InChI Key: RBWRSEFWIFEUEK-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)pyridine-4-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propylsulfanyl group attached to the pyridine ring at the 2-position and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride typically involves the introduction of the propylsulfanyl group to the pyridine ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 2-chloropyridine with propylthiol in the presence of a base to form 2-(propylsulfanyl)pyridine. This intermediate is then reacted with oxalyl chloride to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)pyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

Scientific Research Applications

2-(Propylsulfanyl)pyridine-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the synthesis of functional materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The propylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s overall reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)pyridine-4-carbonyl chloride
  • 2-(Ethylsulfanyl)pyridine-4-carbonyl chloride
  • 2-(Butylsulfanyl)pyridine-4-carbonyl chloride

Uniqueness

2-(Propylsulfanyl)pyridine-4-carbonyl chloride is unique due to the specific length and properties of the propylsulfanyl group. This influences its reactivity and interactions compared to similar compounds with different alkyl chain lengths. The presence of the carbonyl chloride group also adds to its versatility in various chemical reactions and applications.

Properties

CAS No.

113969-86-1

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

2-propylsulfanylpyridine-4-carbonyl chloride

InChI

InChI=1S/C9H10ClNOS/c1-2-5-13-8-6-7(9(10)12)3-4-11-8/h3-4,6H,2,5H2,1H3

InChI Key

RBWRSEFWIFEUEK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=CC(=C1)C(=O)Cl

Origin of Product

United States

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